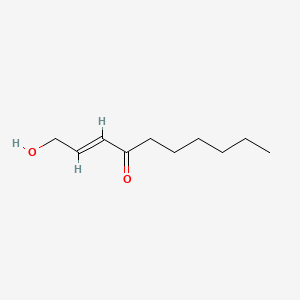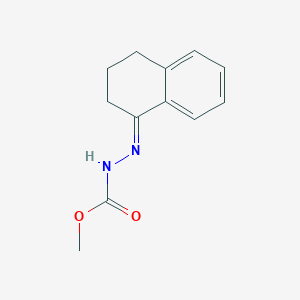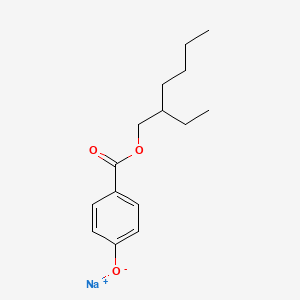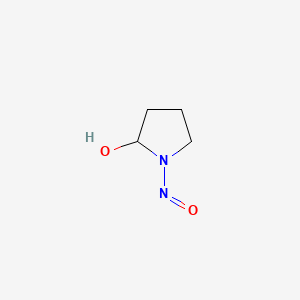
2-Pyrrolidinol, 1-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinol, 1-nitroso- is a nitrogen-containing heterocyclic compound with the molecular formula C4H8N2O. It is also known as N-Nitrosopyrrolidine. This compound is characterized by a five-membered ring structure containing both nitrogen and oxygen atoms. It has significant applications in various fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinol, 1-nitroso- typically involves the nitrosation of pyrrolidine. One common method is the reaction of pyrrolidine with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired nitroso compound.
Industrial Production Methods
Industrial production of 2-Pyrrolidinol, 1-nitroso- follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyrrolidinol, 1-nitroso- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert it back to pyrrolidine.
Substitution: It can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso derivatives, while reduction can regenerate pyrrolidine.
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidinol, 1-nitroso- has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe for studying nitrosation reactions in biological systems.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.
Wirkmechanismus
The mechanism of action of 2-Pyrrolidinol, 1-nitroso- involves its interaction with molecular targets through nitrosation reactions. The nitroso group can modify proteins and nucleic acids, affecting their function. This compound can also participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Nitrosopyrrolidine: Similar in structure but differs in specific functional groups.
Pyrrolidinone: Contains a carbonyl group instead of a nitroso group.
Pyrrole: Lacks the nitroso group and has different reactivity.
Uniqueness
2-Pyrrolidinol, 1-nitroso- is unique due to its nitroso group, which imparts distinct chemical reactivity and biological activity. This makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
65734-39-6 |
|---|---|
Molekularformel |
C4H8N2O2 |
Molekulargewicht |
116.12 g/mol |
IUPAC-Name |
1-nitrosopyrrolidin-2-ol |
InChI |
InChI=1S/C4H8N2O2/c7-4-2-1-3-6(4)5-8/h4,7H,1-3H2 |
InChI-Schlüssel |
KCYALJYRNPZWCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)N=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


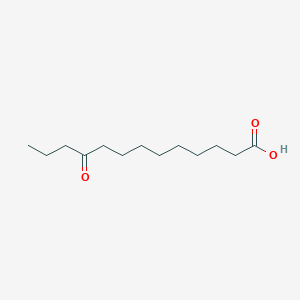
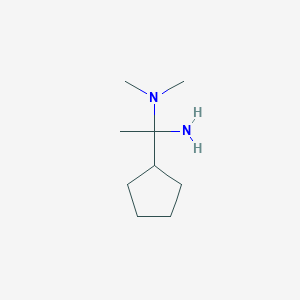




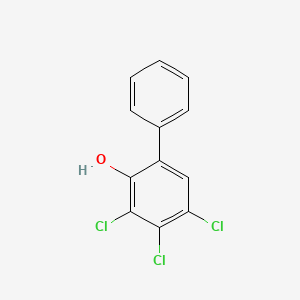
![1-Naphthalenepropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B12643861.png)
